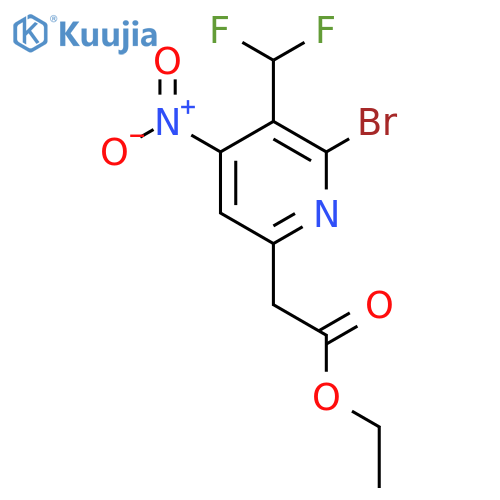

Cas no 1805359-96-9 (Ethyl 2-bromo-3-(difluoromethyl)-4-nitropyridine-6-acetate)

1805359-96-9 structure

商品名:Ethyl 2-bromo-3-(difluoromethyl)-4-nitropyridine-6-acetate

CAS番号:1805359-96-9

MF:C10H9BrF2N2O4

メガワット:339.090268850327

CID:4863140

Ethyl 2-bromo-3-(difluoromethyl)-4-nitropyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromo-3-(difluoromethyl)-4-nitropyridine-6-acetate

-

- インチ: 1S/C10H9BrF2N2O4/c1-2-19-7(16)4-5-3-6(15(17)18)8(10(12)13)9(11)14-5/h3,10H,2,4H2,1H3

- InChIKey: KUKICAZKGDVKKR-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(F)F)C(=CC(CC(=O)OCC)=N1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 340

- トポロジー分子極性表面積: 85

- 疎水性パラメータ計算基準値(XlogP): 2.5

Ethyl 2-bromo-3-(difluoromethyl)-4-nitropyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029057686-1g |

Ethyl 2-bromo-3-(difluoromethyl)-4-nitropyridine-6-acetate |

1805359-96-9 | 97% | 1g |

$1,445.30 | 2022-04-01 |

Ethyl 2-bromo-3-(difluoromethyl)-4-nitropyridine-6-acetate 関連文献

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

1805359-96-9 (Ethyl 2-bromo-3-(difluoromethyl)-4-nitropyridine-6-acetate) 関連製品

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量